molecular formula C19H19NO3 B288017 2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one

2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one

Cat. No. B288017
M. Wt: 309.4 g/mol
InChI Key: BUHZMAFXKQVBDF-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one, also known as EMCA, is a synthetic compound that has been widely used in scientific research. EMCA belongs to the family of cycloheptatrienones and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has been shown to inhibit the activity of COX-2 and LOX, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. 2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has also been found to activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. 2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has been shown to exhibit anti-microbial properties against a range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one in lab experiments is its ability to selectively inhibit the activity of certain enzymes and signaling pathways. This makes it a useful tool for studying various biological processes. Additionally, 2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial properties, making it a potential candidate for drug development.
One of the limitations of using 2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one in lab experiments is its relatively low yield and high cost of synthesis. Additionally, the mechanism of action of 2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one. One area of interest is the development of 2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one and its potential as a tool for studying various biological processes. Finally, there is a need for more efficient and cost-effective methods for the synthesis of 2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one.

Synthesis Methods

The synthesis of 2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one involves the condensation of 3-(4-methoxyphenyl)acrylic acid with ethylamine and cycloheptanone. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid and the product is purified using column chromatography. The yield of 2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is typically around 50-60% and the compound is obtained as a yellow crystalline solid.

Scientific Research Applications

2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has been extensively used in scientific research as a tool to study various biological processes. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial properties. 2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has also been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammation process. Additionally, 2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

Product Name

2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

2-(ethylamino)-7-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C19H19NO3/c1-3-20-17-7-5-4-6-16(19(17)22)18(21)13-10-14-8-11-15(23-2)12-9-14/h4-13H,3H2,1-2H3,(H,20,22)/b13-10+

InChI Key

BUHZMAFXKQVBDF-JLHYYAGUSA-N

Isomeric SMILES

CCNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=CC=C(C=C2)OC

SMILES

CCNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC=C(C=C2)OC

Canonical SMILES

CCNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC=C(C=C2)OC

Origin of Product

United States

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